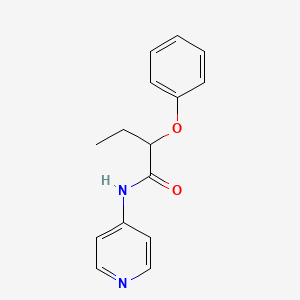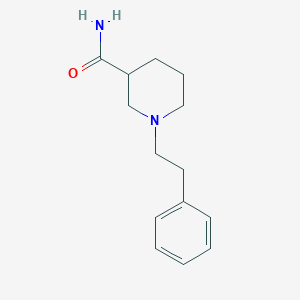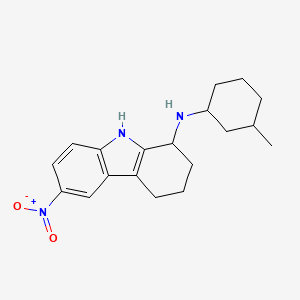
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is a compound that has been found to have potential therapeutic applications in various diseases. It belongs to the class of pyrimidines, which are widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been found to possess anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. Furthermore, it has been found to modulate various neurotransmitter systems in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. Furthermore, it has been found to modulate various neurotransmitter systems in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is its broad spectrum of biological activities. It has been found to exhibit anticancer, antifungal, and antimicrobial activities, as well as neuroprotective, anti-inflammatory, and antioxidant properties. Additionally, the synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione. One area of interest is its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Further studies are needed to elucidate the exact mechanism of action and to determine its efficacy and safety in vivo. Another area of interest is its potential use as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to explore its potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction of 4-bromoacetophenone and 4-methoxybenzaldehyde with thiourea in the presence of a catalyst. The resulting compound is then reduced to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-21-14-8-4-12(5-9-14)16-10-15(19-17(22)20-16)11-2-6-13(18)7-3-11/h2-10,16H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCAVTJGYBVCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)




![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)

![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-thienylmethyl)butanamide](/img/structure/B5180993.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)